BenchChemオンラインストアへようこそ!

Epinephrine bitartrate

Shipping logistics Cold-chain elimination Shelf-life stability

Epinephrine bitartrate delivers room-temperature shipping stability—eliminating cold-chain costs—unlike epinephrine HCl requiring ≤−20°C storage. The bitartrate salt is the regulatory-precedented vasoconstrictor for FDA-approved dental anesthetic combinations (articaine, lidocaine, prilocaine) across ten NDAs. USP-grade crystalline solid (MW 333.29, ≥98% purity; water-soluble ≥22.9 mg/mL) optimized for ophthalmic, injectable, and inhalation formulations. For researchers lacking cold-chain infrastructure or high-volume procurement programs, this salt form provides validated ambient stability, lower total cost of ownership, and established ANDA/505(b)(2) regulatory pathways.

Molecular Formula C9H13NO3.C4H6O6
C13H19NO9
Molecular Weight 333.29 g/mol
CAS No. 51-42-3
Cat. No. B1671498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephrine bitartrate
CAS51-42-3
Synonyms(-)-Adrenaline acid tartrate, (-)-Adrenaline bitartrate, (-)-Adrenaline hydrogen tartrate, (-)-Adrenaline tartrate, (-)-Epinephrine (+)-bitartrate, (-)-Epinephrine bitartrate, (R)-(-)-Epinephrine bitartrate, Adrenaline acid tartrate, Adrenaline bitartrate, Adrenaline hydrogen tartrate, Asmatane Mist, Bronitin, Epinephrine bitartrate;  Epinephrine d-bitartrate, Epinephrine hydrogen tartrate, Epinephrine tartrate, Epitrate, l-Adrenaline bitartrate, l-Adrenaline d-bitartrate, l-Adrenaline hydrogen tartrate, L-Adrenaline tartrate, l-Epinephrine bitartrate, l-Epinephrine d-bitartrate, l-Epinephrine tartrate, Medihaler-Epi, Primatene Mist Suspension, Suprarenin
Molecular FormulaC9H13NO3.C4H6O6
C13H19NO9
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2?/m01/s1
InChIKeyYLXIPWWIOISBDD-YAJHYOSUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>50 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epinephrine Bitartrate (CAS 51-42-3): Technical Baseline and Procurement Profile


Epinephrine bitartrate is the bitartrate salt of the endogenous catecholamine epinephrine, a direct-acting, non-selective agonist at both α- and β-adrenergic receptors. It is formulated as a crystalline solid with a molecular weight of 333.29 g/mol (C₉H₁₃NO₃·C₄H₆O₆) [1]. The compound is water-soluble (≥22.9 mg/mL, with some sources reporting up to 67 mg/mL depending on conditions), enabling its use in aqueous ophthalmic, injectable, and inhalation formulations [2]. Pharmacologically, epinephrine bitartrate activates α₁-adrenergic receptors (Ki ≈ 6 µg/L), β₁-adrenergic receptors (Ki ≈ 4 µM), and β₂-adrenergic receptors (Ki ≈ 7 µM) upon dissociation in physiological media, producing vasoconstriction, increased cardiac output, and bronchodilation [3]. The bitartrate salt form confers specific pharmaceutical properties—including room-temperature shipping stability and compatibility with suspension-based inhalation aerosol formulations—that differentiate it from other epinephrine salts in procurement decisions .

Why Epinephrine Bitartrate Cannot Be Generically Substituted with Other Epinephrine Salts or Adrenergic Agonists


Although all epinephrine salts deliver the same active pharmacophore (epinephrine base), they are not interchangeable in procurement because the counterion critically determines the compound's physicochemical properties, regulatory status, and application-specific performance. Epinephrine hydrochloride requires cold-chain shipping (dry ice, ≤−20°C storage ) whereas epinephrine bitartrate demonstrates room-temperature stability suitable for ambient shipping —a direct logistical and cost differentiator. In ophthalmic formulations, epinephrine bitartrate solutions exhibit a pH of 3.0–3.8 [1], whereas epinephryl borate solutions are buffered to pH 5.5–7.6 [2], affecting ocular tolerability and formulation compatibility. Furthermore, epinephrine bitartrate, not the hydrochloride, is the specific salt designated in FDA-approved dental local anesthetic combination products (e.g., articaine HCl/epinephrine bitartrate injection) [3]. Even among bitartrate salts of structurally related catecholamines, functional differences exist: norepinephrine bitartrate produces a ~30% increase in aqueous outflow facility versus ~20% for epinephrine bitartrate at equivalent intracameral doses, indicating that the agonist backbone—not merely the counterion—determines pharmacological outcome [4]. Generic substitution without consideration of these salt-specific properties risks formulation failure, regulatory non-compliance, or suboptimal experimental results.

Epinephrine Bitartrate: Head-to-Head Quantitative Evidence for Differentiated Procurement


Room-Temperature Shipping Stability: Epinephrine Bitartrate vs. Epinephrine Hydrochloride

Epinephrine bitartrate demonstrates room-temperature shipping stability validated by the supplier, eliminating the need for cold-chain logistics. In direct contrast, epinephrine hydrochloride requires storage at −20°C and shipment on dry ice ; another supplier specifies 2–8°C storage with wet ice shipping for the hydrochloride salt . The bitartrate salt can be shipped without any cooling measures, and the powder form is stable for at least two years when kept sealed, dry, and at room temperature .

Shipping logistics Cold-chain elimination Shelf-life stability Laboratory procurement

Ophthalmic Solution pH and Ocular Tolerability: Epinephrine Bitartrate vs. Epinephryl Borate

USP specifications require epinephrine bitartrate ophthalmic solution to maintain a pH between 3.0 and 3.8 [1]. In comparison, epinephryl borate ophthalmic solutions are formulated at pH 5.5–7.6, closer to physiological pH [2]. The acidic pH of the bitartrate formulation has been clinically associated with ocular stinging upon instillation, whereas the borate complex produces less discomfort [3]. However, the lower pH of the bitartrate solution contributes to enhanced chemical stability of the catechol moiety against oxidative degradation in aqueous formulation.

Ophthalmic formulation Ocular tolerability pH-dependent stability Glaucoma therapy

Aqueous Outflow Facility Enhancement: Epinephrine Bitartrate vs. Norepinephrine Bitartrate in Cynomolgus Monkey Eyes

In a controlled intracameral dosing study in living cynomolgus monkey eyes, a 10 µg slowly mixed bolus dose of l-epinephrine bitartrate significantly increased total outflow facility by approximately 20% above baseline, whereas an equivalent 10 µg dose of l-norepinephrine bitartrate produced an approximately 30% increase under identical experimental conditions [1]. Smaller (0.1, 1 µg) or larger (50 µg) bolus doses of epinephrine either had no effect or tended to decrease facility, demonstrating a narrow, dose-dependent therapeutic window [1].

Aqueous humor dynamics Outflow facility Intracameral administration Glaucoma surgery

Thermal Stability of Epinephrine Salt Forms: Bitartrate vs. Hydrochloride, Maleate, and Fumarate

A comparative thermal stability study subjected epinephrine bitartrate, hydrochloride, maleate, and fumarate salts to prolonged heat exposure and measured mass loss, discoloration, and retention of pressor potency. Epinephrine bitartrate and hydrochloride exhibited mass loss accompanied by discoloration, with pressor potency significantly reduced relative to the duration of heat exposure. In contrast, the fumarate and maleate salts demonstrated the least mass loss, minimal discoloration, and sustained elevated pressor potency throughout the exposure period [1]. A complementary study on epinephrine salts as aerosol dosage forms confirmed that epinephrine maleate and bitartrate exhibited greater stability than malate and fumarate compounds under those specific conditions [2], indicating that stability ranking is context-dependent.

Thermal degradation Pressor potency retention Salt form stability Formulation development

Beta-2 Adrenergic Receptor Binding Affinity: Epinephrine vs. Norepinephrine Bitartrate

Epinephrine (base, as liberated from the bitartrate salt upon dissolution) binds to the β₂-adrenergic receptor (β₂-AR) with a Ki of approximately 7 µM, making it 1.5–3 times weaker than the full agonist isoproterenol [1]. In direct comparison, norepinephrine is 30–60 times weaker than isoproterenol at β₂-AR [1]. At the functional signaling level, norepinephrine induces β₂-AR FRET sensor changes that reach only ~50% of the maximal signal amplitude induced by epinephrine, with slower activation kinetics (rate constants of 47 ms for norepinephrine vs. 128 ms for epinephrine) [2]. Furthermore, epinephrine activates both Gs and Gi pathways through β₂-AR, whereas norepinephrine activates only the Gs pathway, indicating a qualitative signaling bias unique to epinephrine [3].

Receptor binding affinity Beta-2 adrenergic receptor Agonist potency ranking Catecholamine pharmacology

Dental Local Anesthetic Formulation: Epinephrine Bitartrate as the FDA-Designated Vasoconstrictor Salt

Epinephrine bitartrate, not epinephrine hydrochloride, is the specific salt designated as the vasoconstrictor component in multiple FDA-approved dental local anesthetic injections. These include articaine HCl 4% with epinephrine bitartrate 1:100,000 (NDA Authorized Generic, multiple suppliers) [1], lidocaine HCl with epinephrine bitartrate (ANDA 088390) [2], prilocaine HCl with epinephrine bitartrate (Citanest Forte) [3], and Septocaine (articaine HCl/epinephrine bitartrate) [4]. Across these products, epinephrine bitartrate is the sole vasoconstrictor salt, with concentrations standardized at 1:100,000 or 1:200,000. Epinephrine bitartrate is the generic ingredient in nine branded drugs and is included in ten NDAs [5], underscoring its established regulatory acceptance for dental injectable formulations.

Dental anesthesia Vasoconstrictor formulation FDA-approved drug products Local anesthetic combination

Epinephrine Bitartrate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Laboratory Procurement Where Cold-Chain Logistics Are Cost-Prohibitive or Unavailable

For research laboratories in regions with limited cold-chain infrastructure or for large-volume procurement where dry ice shipping incurs prohibitive costs, epinephrine bitartrate is the preferred epinephrine salt. Validated room-temperature shipping stability eliminates cold-chain expenses and reduces the risk of product degradation due to temperature excursions during transit. The powder form maintains a 2-year shelf life at room temperature when kept sealed and dry , whereas epinephrine hydrochloride requires −20°C storage and dry ice shipment . This logistical advantage directly translates to lower total cost of ownership and greater supply chain resilience.

Dental Local Anesthetic Product Development Requiring FDA-Approved Vasoconstrictor Salt

Epinephrine bitartrate is the regulatory-precedented vasoconstrictor salt for dental local anesthetic injections, with ten FDA NDAs across multiple local anesthetic combinations (articaine, lidocaine, prilocaine) . Product developers seeking ANDA or 505(b)(2) pathways for dental anesthesia products should select epinephrine bitartrate as the vasoconstrictor component to leverage existing regulatory precedents and avoid the additional bioequivalence burden associated with salt-form changes. The standardized concentrations (1:100,000 and 1:200,000) further simplify formulation development.

Investigating β₂-Adrenergic Receptor Biased Signaling and Dual G-Protein Pathway Activation

For pharmacologists studying β₂-AR functional selectivity, epinephrine bitartrate provides a unique dual-pathway activation profile (Gs + Gi) not replicated by norepinephrine bitartrate (Gs-only) . Epinephrine's intermediate potency at β₂-AR (Ki ≈ 7 µM, 1.5–3× weaker than isoproterenol) , combined with its ~4–40× greater potency than norepinephrine at this receptor [1] and faster receptor activation kinetics (128 ms vs. 47 ms) , makes it the optimal endogenous agonist tool compound for experiments requiring differential G-protein coupling assessment.

Intracameral Surgical Mydriasis in Cataract Surgery Research Models

A systematic review of 23 studies encompassing 4,262 cataract surgeries demonstrated that intracameral epinephrine consistently maintained pupil dilation at 6.9–7.2 mm, with a need for additional mechanical dilation interventions in <1% of cases . In preclinical outflow facility models, epinephrine bitartrate (10 µg intracameral) produced a reliable ~20% increase in aqueous outflow facility , providing a moderate, dose-dependent response suitable for pharmacological studies of anterior chamber dynamics. These data support epinephrine bitartrate as the reference compound for intracameral mydriasis and outflow facility research protocols.

Quote Request

Request a Quote for Epinephrine bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.